molecular formula C8H6BrF3 B15275130 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene CAS No. 1823231-42-0

4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene

Cat. No.: B15275130
CAS No.: 1823231-42-0
M. Wt: 239.03 g/mol
InChI Key: SLOSFLNCZNVKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-(1,1-difluoroethyl)-2-fluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine group would yield a 4-amino-1-(1,1-difluoroethyl)-2-fluorobenzene derivative .

Scientific Research Applications

4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene

Uniqueness

4-Bromo-1-(1,1-difluoroethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The 1,1-difluoroethyl group adds further complexity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1823231-42-0

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

4-bromo-1-(1,1-difluoroethyl)-2-fluorobenzene

InChI

InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3

InChI Key

SLOSFLNCZNVKSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.